Cas no 17105-71-4 (Formamide, N-methyl-N-(phenylmethyl)-)
Formamide, N-methyl-N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Formamide, N-methyl-N-(phenylmethyl)-
- n-benzyl-n-methylformamide
- E77809
- N-benzyl-N-methyl-formamide
- AS-84742
- 17105-71-4
- AKOS014323950
- SCHEMBL967209
- N-Methyl-N-(phenylmethyl)formamide
-
- Inchi: 1S/C9H11NO/c1-10(8-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
- InChI Key: ACVHDOLKAPAIGB-UHFFFAOYSA-N
- SMILES: O=CN(C)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 149.084063974g/mol
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 20.3Ų
Formamide, N-methyl-N-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1264590-100mg |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 100mg |
$190 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1264590-250mg |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 250mg |
$345 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1264590-1g |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 1g |
$1010 | 2024-06-05 | |
| Cooke Chemical | LN0256058-100mg |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 100mg |
RMB 800.00 | 2025-02-20 | |
| Cooke Chemical | LN0256058-250mg |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 250mg |
RMB 1600.00 | 2025-02-20 | |
| Cooke Chemical | LN0256058-1g |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 1g |
RMB 4800.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1264590-100mg |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 100mg |
$190 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1264590-250mg |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 250mg |
$345 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1264590-1g |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 1g |
$1010 | 2025-02-20 | |
| 1PlusChem | 1P01KHTP-100mg |
N-Methyl-N-(phenylmethyl)formamide |
17105-71-4 | 95%+ | 100mg |
$199.00 | 2024-06-19 |
Formamide, N-methyl-N-(phenylmethyl)- Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Formamide, N-methyl-N-(phenylmethyl)-
Introduction to Formamide, N-methyl-N-(phenylmethyl)- (CAS No. 17105-71-4)
Formamide, N-methyl-N-(phenylmethyl)-, with the chemical formula C7H9NO, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number CAS No. 17105-71-4, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of Formamide, N-methyl-N-(phenylmethyl)- consists of a formamide backbone substituted with an N-methyl group and a phenylmethyl (benzyl) group. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of both polar and aromatic components in its structure allows for diverse interactions with biological molecules, which has sparked interest in its role in drug development and biochemical studies.
In recent years, the compound has been explored for its potential in medicinal chemistry. Its ability to act as a precursor in the synthesis of more complex molecules has made it a subject of interest for researchers aiming to develop novel therapeutic agents. The benzyl group, in particular, offers opportunities for further functionalization, enabling the creation of derivatives with tailored properties.
One of the most compelling aspects of Formamide, N-methyl-N-(phenylmethyl)- is its role in the synthesis of biologically active compounds. Researchers have utilized this intermediate to develop molecules with potential applications in treating neurological disorders, infectious diseases, and other therapeutic areas. The compound's versatility stems from its ability to participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations.
The pharmaceutical industry has shown particular interest in derivatives of Formamide, N-methyl-N-(phenylmethyl)- due to their pharmacological properties. For instance, studies have indicated that certain analogs exhibit inhibitory effects on enzymes involved in disease pathways. This has led to investigations into their potential as lead compounds for drug discovery programs. The compound's structural features make it an attractive scaffold for designing molecules that can interact with biological targets with high specificity.
In academic research, Formamide, N-methyl-N-(phenylmethyl)- has been employed to study reaction mechanisms and develop new synthetic methodologies. Its use as a building block has facilitated the exploration of novel chemical transformations, contributing to the advancement of organic synthesis techniques. The compound's reactivity also makes it useful for teaching purposes, helping students understand complex molecular interactions and synthetic strategies.
The synthesis of Formamide, N-methyl-N-(phenylmethyl)- typically involves multi-step processes that require careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product. These methods highlight the compound's importance in modern synthetic chemistry and underscore the need for innovative approaches to its production.
The applications of Formamide, N-methyl-N-(phenylmethyl)- extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its derivatives have been investigated for their potential use as intermediates in the synthesis of pesticides and specialty chemicals. The compound's ability to undergo various transformations makes it a versatile tool for industrial applications as well.
In conclusion, Formamide, N-methyl-N-(phenylmethyl)-, identified by its CAS number CAS No. 17105-71-4, is a multifaceted compound with significant implications in organic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and developing innovative solutions is likely to grow.
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